2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate
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Description
The compound "2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the analysis of similar compounds. Bis(amino alcohol)oxalamide gelators, which are structurally related to the compound , are known for their ability to form gels with various solvents due to strong intermolecular hydrogen bonding and the presence of chiral centers . These gelators can organize into bilayers or inverse bilayers depending on the solvent system and exhibit different gelation properties based on their stereochemistry .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including esterification, nitrification, hydrolysis, and reduction, as demonstrated in the study of 2-(4-aminophenyl) ethanol, which is a key intermediate for cardiovascular drugs . The synthesis process of bis(amino alcohol)oxalamides involves the preparation of low-molecular-weight organic gelators, which are then tested for their gelation properties . The synthesis of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole, another related compound, was achieved through the reaction of α-bromo-1-(4-hydroxyphenyl)-1-pentone with thiourea .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their function. For instance, the crystal structure of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate was determined by X-ray diffraction, revealing non-coplanar ring systems and extensive intermolecular hydrogen bonding . Similarly, X-ray diffraction studies of bis(amino alcohol)oxalamides showed the formation of inverse bilayers and meso bilayers, which are essential for their gelation properties .
Chemical Reactions Analysis
The chemical reactions involving these compounds are characterized by their ability to form gels through intermolecular interactions. The bis(amino alcohol)oxalamides can form stable gels in aromatic solvents due to the resolution into enantiomeric bilayers, which interact to give gel fibers and a network with different morphology compared to their pure enantiomers . Additionally, photo-induced gelation and the formation of luminescent gels are possible with closely related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the nature of their intermolecular interactions. The gelation properties of bis(amino alcohol)oxalamides are dependent on the stereochemistry of the gelators and the solvent system used . The presence of chiral centers and the ability to form strong hydrogen bonds contribute to their versatile gelation abilities and the formation of different morphologies in gel assemblies .
Mechanism of Action
Biochemical Pathways
The affected biochemical pathways depend on the specific targets of the compound. If it interacts with adrenergic receptors, the pathways involved in the fight-or-flight response, such as the cAMP signaling pathway, may be affected. This can lead to downstream effects like increased glucose release from the liver, enhanced cardiac output, and vasodilation or vasoconstriction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action. For example, the stability of 2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate may be affected by pH, with extreme pH levels potentially leading to degradation. Temperature can also impact the compound’s efficacy, with higher temperatures potentially increasing its activity but also its rate of degradation. Additionally, the presence of other drugs or compounds can lead to interactions that enhance or inhibit its action.
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properties
IUPAC Name |
2-amino-2-(2,4,5-trimethylphenyl)ethanol;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.C2H2O4/c1-7-4-9(3)10(5-8(7)2)11(12)6-13;3-1(4)2(5)6/h4-5,11,13H,6,12H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIDEGCLMOQKHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(CO)N)C.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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